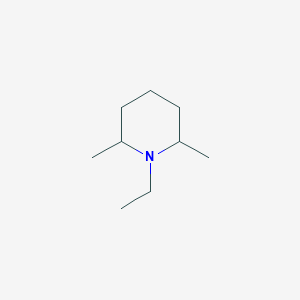

Piperidine, 1-ethyl-2,6-dimethyl

Description

Piperidine, 1-ethyl-2,6-dimethyl, is a six-membered heterocyclic amine with an ethyl substituent at the 1-position and methyl groups at the 2- and 6-positions. The substitution pattern on the piperidine ring significantly influences its physicochemical properties and biological activity. For instance, the ethyl group at position 1 enhances lipophilicity, while the methyl groups at positions 2 and 6 may sterically hinder interactions with enzymatic targets or modulate electronic effects .

Properties

IUPAC Name |

1-ethyl-2,6-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-4-10-8(2)6-5-7-9(10)3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVDCTBEKMKBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCCC1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423875 | |

| Record name | Piperidine, 1-ethyl-2,6-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38596-99-5 | |

| Record name | Piperidine, 1-ethyl-2,6-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,6-dimethyl typically involves the alkylation of piperidine. One common method is the reductive amination of 2,6-dimethylpiperidine with ethylamine. This reaction is usually catalyzed by hydrogenation over a palladium or rhodium catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often employs multi-component reactions. For instance, the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol can yield substituted piperidines . These methods are favored for their efficiency, high yields, and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-ethyl-2,6-dimethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Piperidine, 1-ethyl-2,6-dimethyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of rubber, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Piperidine, 1-ethyl-2,6-dimethyl involves its interaction with molecular targets such as enzymes and receptors. For instance, piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

Piperidine derivatives vary in substituent type, position, and chain length, leading to distinct chemical and biological profiles. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position: The 2,6-dimethyl configuration is common in bioactive piperidines, as seen in AChE inhibitors like cis-2,6-dimethylpiperidine sulfonamides .

- Chain Length : Compared to 1-hexyl derivatives, the ethyl group in 1-ethyl-2,6-dimethylpiperidine may reduce lipophilicity, favoring better aqueous solubility .

- Electronic Effects : Chlorine atoms in sulfonamide derivatives enhance AChE inhibition by increasing electronegativity, whereas methyl groups in 1-ethyl-2,6-dimethylpiperidine may act as steric hindrances .

Physicochemical Properties

- Lipophilicity : The ethyl group at position 1 increases logP compared to unsubstituted piperidine, but less so than longer-chain derivatives (e.g., 1-hexyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.